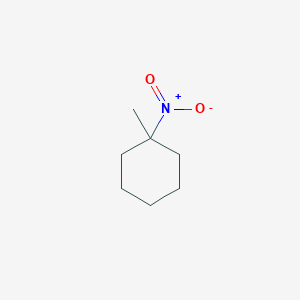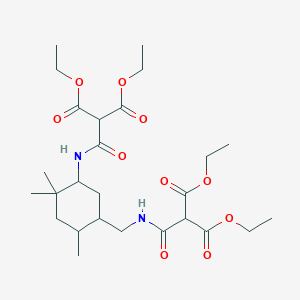![molecular formula C13H11Cl2NO3S B14602152 2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-34-8](/img/structure/B14602152.png)
2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound with the molecular formula C₁₃H₁₁Cl₂NO₃S and a molecular weight of 332.207 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenyl group and an ethanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 3,4-dichlorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is catalyzed by a base such as sodium carbonate or potassium carbonate . The process involves the formation of an intermediate, which is then reacted with pyridine to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antifungal and antibacterial properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenyl)ethanesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound with a 3,4-dichlorophenyl group, used in different research applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60264-34-8 |
|---|---|
Fórmula molecular |
C13H11Cl2NO3S |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2-[1-(3,4-dichlorophenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-9(10-5-6-11(14)12(15)8-10)20(18,19)13-4-2-3-7-16(13)17/h2-9H,1H3 |
Clave InChI |
CPFFZDAHEJQAIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)




![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)






![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)

